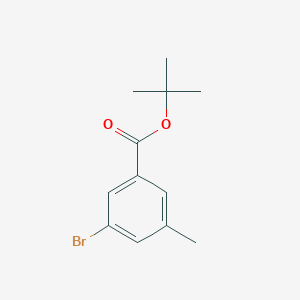

tert-Butyl 3-bromo-5-methylbenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

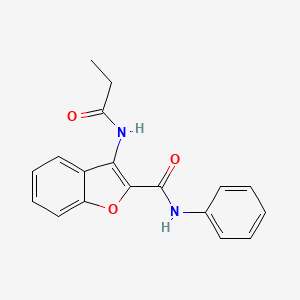

説明

Synthesis Analysis

The synthesis of related compounds like tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl) ethoxy) propionate and 3,5-Di-tert-butyl-4-hydroxybenzoic acid involves complex procedures that include palladium-catalyzed Suzuki reactions and treatment with bromine in acetic acid, respectively, showcasing the multifaceted approaches to synthesizing tert-butyl-containing compounds (Qi Zhang et al., 2022); (Lai Yi, 2003).

Molecular Structure Analysis

The molecular structure of compounds like 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine has been analyzed through X-ray diffraction, FT-IR, UV–Vis, 1H, and 13C NMR spectroscopies, demonstrating the stability of their molecular structures and the presence of intramolecular charge transfer indicative of nonlinear optical properties (Ö. Tamer et al., 2016).

Chemical Reactions and Properties

tert-Butyl peroxybenzoate-promoted α-methylation of 1,3-dicarbonyl compounds showcases the compound's dual role as a methyl source and radical initiator, highlighting its versatility in chemical synthesis (Songjin Guo et al., 2014).

Physical Properties Analysis

The analysis of physical properties involves understanding the crystalline structure, melting points, and solubility. For example, the synthesis and structural determination of various tert-butyl-containing compounds provide insights into their physical characteristics, such as crystal structure and hydrogen bonding patterns, which are crucial for their applications in chemical synthesis (W. Baker et al., 1992).

Chemical Properties Analysis

The chemical properties of tert-butyl 3-bromo-5-methylbenzoate and related compounds can be derived from their reactivity, such as the laser flash photolysis of tert-butyl aroylperbenzoates, which reveals kinetics of the singlet and triplet states and the aroylphenyl radicals. These properties are essential for understanding their behavior in various chemical reactions (Bipin K Shah & D. Neckers, 2004).

科学的研究の応用

Catalytic Applications

- Mild Fujiwara-Moritani Reactions : tert-Butyl perbenzoate, a derivative of tert-Butyl 3-bromo-5-methylbenzoate, is used as an alternative to benzoquinone for mild Fujiwara-Moritani reactions, enhancing the system further when combined with Cu(OAc)2 as a cocatalyst (Liu & Hii, 2011).

Chemical Synthesis

- Synthesis of Hydroxybenzoic Acids : This compound is involved in the synthesis of hydroxybenzoic acids, like 3,5-di-tert-butyl-4-hydroxybenzoic acid, via various chemical transformations (Yi, 2003).

Radical Chemistry

- Role in Radical Chemistry : tert-Butyl peroxybenzoate (TBPB), a related compound, is used in α-methylation of 1,3-dicarbonyl compounds, serving as both the methyl source and radical initiator (Guo et al., 2014).

Photolysis Studies

- Photolysis Research : The aroylperbenzoates of tert-butyl have been studied in laser flash photolysis, providing insights into the kinetics of singlet and triplet states and the behavior of aroylphenyl radicals (Shah & Neckers, 2004).

Electrochemical Applications

- Electroreduction Processes : In electrochemical studies, tert-Alkanecarbodithioates have led to the formation of benzo[b]thiophenes, showing the versatility of tert-butyl derivatives in electrochemical reactions (Voss & Dannat, 2015).

Thermal Decomposition

- Thermal Decomposition Studies : The thermal decomposition characteristics of TBPB, a related compound, have been studied, especially in the context of how ionic liquids affect its behavior (Jiang et al., 2019).

Safety and Hazards

The safety information for “tert-Butyl 3-bromo-5-methylbenzoate” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

将来の方向性

特性

IUPAC Name |

tert-butyl 3-bromo-5-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-8-5-9(7-10(13)6-8)11(14)15-12(2,3)4/h5-7H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJPMJEFTUYRKTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-bromo-5-methylbenzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2488478.png)

![(2Z)-6-chloro-2-[(3,5-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2488485.png)

![N-[1-(2,6-dichlorobenzyl)-2-oxo-5-(trifluoromethyl)-1,2-dihydro-3-pyridinyl]-3-methylbutanamide](/img/structure/B2488486.png)

![3-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2488488.png)

![2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-4-(4-methylphenyl)pyrimidine](/img/structure/B2488489.png)

![1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B2488490.png)

![ethyl 4-(2-(benzo[d][1,3]dioxole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperazine-1-carboxylate](/img/structure/B2488493.png)

![2-(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2488494.png)

![N-(2-Methyl-1,3-benzothiazol-5-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2488498.png)